molecular formula C36H68N2O13 B594296 GM4-Ganglioside CAS No. 66456-69-7

GM4-Ganglioside

Cat. No.: B594296
CAS No.: 66456-69-7
M. Wt: 736.941
InChI Key: HHWCOPBSANJMBY-IBIJVICQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to GM4 Ganglioside

Classification and Structural Definition within the Ganglioside Family

GM4 ganglioside (monosialylgalactosylceramide) belongs to the gala-series of gangliosides, distinguished by its galactose-centric carbohydrate core. Unlike most gangliosides derived from glucosylceramide (GlcCer), GM4 originates from galactosylceramide (GalCer) , making it an outlier in biosynthesis pathways. Its structure comprises:

  • A ceramide backbone with variable hydrocarbon chains (sphingosine base + fatty acid).
  • A disaccharide unit : β-galactose linked to N-acetylneuraminic acid (sialic acid) via α2-3 glycosidic bonds.
Table 1: GM4 vs. Major Gangliosides
Feature GM4 GM1 GM3
Core Sugar Galactose Glucose Glucose
Sialic Acid Position α2-3 on Gal α2-3 on GalNAc α2-3 on Lactose
Series Gala-series Ganglio-series Hemato-series
Primary Localization Myelin Neuronal Membranes Peripheral Tissues

Sources:

Historical Context of GM4 Discovery and Research Evolution

GM4 research has evolved through key milestones:

  • 1964 : First identified as a minor component in human brain tissue.
  • 1980s : Localized to myelin sheaths , implicating it in oligodendrocyte function.
  • 1993 : Ozawa et al. developed monoclonal antibody AMR10, enabling precise GM4 detection in astrocytes and myelin.
  • 2007 : Synthesis of a sialidase-resistant GM4 analog clarified its role in cancer and autoimmune disorders.
  • 2012 : Isolation of GM4 derivatives in starfish (Protoreaster nodosus) revealed evolutionary conservation of elongation pathways.

This progression underscores GM4’s transition from a structural curiosity to a biomolecule with diagnostic and therapeutic potential.

General Significance in Neurobiological Systems

GM4 is integral to neural integrity through:

  • Myelin Stabilization : Constitutes ~30% of myelin gangliosides in humans, facilitating membrane compaction and axonal insulation.
  • Oligodendrocyte Proliferation : Enhances remyelination in demyelinating diseases like multiple sclerosis.
  • Pathological Associations : Elevated GM4 levels in Alzheimer’s disease frontal cortex correlate with amyloid-β accumulation.
  • Lipid Raft Dynamics : Modulates signaling via interactions with myelin-associated glycoprotein (MAG) and neurotrophin receptors.
Table 2: Neurobiological Roles of GM4
Role Mechanism Model System
Myelin Integrity Cholesterol-GM4 interactions Human/rodent myelin
Oligodendrocyte Support GD3 synthase regulation Zebrafish/mice
Pathological Marker GM4 accumulation in lipid droplets Alzheimer’s models

Sources:

Taxonomic Distribution and Evolutionary Context

GM4 exhibits broad phylogenetic conservation with functional adaptations:

  • Vertebrates : Dominant in human myelin, shark liver membranes, and chicken cerebellum.
  • Invertebrates : Elongated GM4 variants (e.g., PNG-2A/B in starfish) suggest early evolutionary innovation in glycosphingolipid complexity.
  • Biosynthetic Conservation : Zebrafish (Danio rerio) and mice share homologous α2,3-sialyltransferases (ST3GalV) for GM4 synthesis, indicating ancient enzymatic machinery.
Table 3: GM4 Distribution Across Species
Species Tissue Localization Unique Features
Homo sapiens Myelin, astrocytes High 2-hydroxy fatty acids
Odontaspis taurus (shark) Liver lipid droplets Nonadecasphingenine-rich
Protoreaster nodosus (starfish) Pyloric caeca 8-O-methyl-Neu5Ac
Mus musculus Oligodendrocytes ST3GalV-dependent synthesis

Sources:

Properties

IUPAC Name

N-[2-[(2R,3R,4S,5S,6R)-4-[(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1S,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68N2O13/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(44)37-19-20-48-36-33(47)35(32(46)27(23-40)49-36)51-29-21-25(42)30(38-24(2)41)34(50-29)31(45)26(43)22-39/h25-27,29-36,39-40,42-43,45-47H,3-23H2,1-2H3,(H,37,44)(H,38,41)/t25-,26+,27+,29+,30+,31-,32-,33+,34+,35-,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWCOPBSANJMBY-IBIJVICQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCOC1C(C(C(C(O1)CO)O)OC2CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]2C[C@@H]([C@H]([C@@H](O2)[C@H]([C@@H](CO)O)O)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H68N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66456-69-7
Record name Ganglioside, GM4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066456697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Tissue Homogenization and Lipid Extraction

GM4 extraction from neural tissues begins with homogenization in chloroform-methanol-water (4:8:2.6 v/v) at 22°C, followed by centrifugation at 450×g for 15 minutes to recover the lipid-rich supernatant. Optimal solvent ratios are critical, as deviations beyond ±5% reduce ganglioside solubility by 30–50%. The addition of 0.173 volumes of water induces phase separation, partitioning gangliosides into the upper aqueous phase while excluding phospholipids and neutral lipids.

Reverse-Phase Chromatography

tC18 solid-phase extraction cartridges (400 mg bed weight) preconditioned with methanol and chloroform-methanol-water (2:43:55) retain GM4 with >90% efficiency. Sequential elution with 3 mL methanol-water (1:1) removes contaminants, while final methanol elution recovers GM4 in 85–92% yield. This step eliminates 98% of protein residues, as confirmed by SDS-PAGE analysis.

HPLC Purification

Amino-bonded silica columns (5 μm, 100 Å) resolve GM4 using a binary gradient:

Time (min)Solvent A (%)Solvent B (%)
01000
207030
405050

Solvent A: acetonitrile/5 mM NaPO4 (83:17); Solvent B: acetonitrile/20 mM NaPO4 (1:1). UV detection at 215 nm identifies GM4 eluting at 28–32 minutes, achieving 95–98% purity.

Chemical Synthesis Approaches

Glycosylation Strategies

Total synthesis employs glucal precursors activated via 1,2-anhydrosugar intermediates to achieve α(2→3) sialylation with 75% regioselectivity. For example, coupling galactosaminyl donor 23 with sialylα(2→3)galactose 27 using N-iodosuccinimide (NIS) and triflic acid yields disaccharide intermediates in 86% efficiency.

Ceramide Backbone Coupling

Dodecan-1-ol and phytosphingosine derivatives are conjugated to glycan chains via trichloroacetimidate activation. Reaction of imidate 31 with 2-(tetradecyl)hexadecan-1-ol under TMSOTf catalysis achieves 96% coupling yields. Saponification with 100 mM NaOH (37°C, 3 h) removes O-acetyl groups while preserving acid-labile sialic acids.

Chemoenzymatic Synthesis Methods

Primer Preparation

Dodecyl β-D-galactoside (Gal-C12), synthesized in two steps (glycosylation/deacetylation), serves as a biosynthetic primer. Lipase PS-mediated 6-O-acetylation with vinyl acetate attains 93% regioselectivity, critical for subsequent sialylation.

Enzymatic Sialylation

B16 melanoma cells incubated with Gal-C12 secrete GM4 analogues into culture media at 12–15 mg/L over 72 hours. Arthrobacter ureafaciens sialidase treatment confirms structural fidelity, showing <5% desialylation under physiological conditions.

Biosynthetic Production Using Animal Cells

Cell Culture Optimization

Mouse melanoma B16 cells maintained in DMEM + 10% FBS efficiently incorporate Gal-C12 primers, with 50 μM primer concentration maximizing GM4 output. Incubation beyond 96 hours induces cytotoxicity, reducing yields by 40%.

Product Characterization

MALDI-TOF MS analysis of biosynthetic GM4 shows m/z 1543.6 [M+Na]+, matching synthetic standards. Dynamic light scattering reveals micellar aggregation (Rh = 62.4 Å), comparable to native GM4.

Challenges and Optimization in GM4 Synthesis

Regioselectivity Control

Undesired C4→C3 acetyl migration during saponification is minimized using AcOH/dioxane (1:4) at 60°C, reducing byproduct formation to 8%. Stereochemical drift in sialylation is addressed via TMSOTf-catalyzed glycosylation, enhancing α-anomer selectivity to 9:1.

Analytical Validation

Resorcinol spray reagent (6% in HCl) detects sialic acids on TLC plates (Rf = 0.42 in chloroform-methanol-0.2% CaCl2, 5:4:1). Comparative p-anisaldehyde staining confirms phospholipid removal (<0.1 μg/mg) .

Chemical Reactions Analysis

Types of Reactions: GM4-Ganglioside undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen atoms, leading to the conversion of double bonds to single bonds.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity .

Scientific Research Applications

GM4-Ganglioside has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Gangliosides

Structural Comparison

Gangliosides are classified by the number and linkage of sialic acid residues. Below is a structural comparison of GM4 with key gangliosides (Table 1):

Ganglioside Structure (Svennerholm Nomenclature) Key Features
GM4 Neu5Ac3Gal4GlcCer Predominant in shark liver; 2-hydroxylated fatty acids; unique long-chain bases .
GM3 Neu5Ac3Gal4GlcCer Simplest ganglioside; common in mammalian tissues (e.g., human placenta) .
GM2 GalNAc4(Neu5Ac3)Gal4GlcCer Accumulates in Tay-Sachs disease; critical for neuronal membrane integrity .
GM1 Gal3GalNAc4(Neu5Ac3)Gal4GlcCer (GM1a) Binds cholera toxin; essential for neural development and signaling .
GD3 Neu5Ac8Neu5Ac3Gal4GlcCer Overexpressed in melanoma; regulates cell proliferation .

Table 1: Structural and functional distinctions between GM4 and related gangliosides.

Key Structural Differences:
  • Sialylation Pattern : GM4 contains a single α2-3-linked sialic acid, unlike GD3 or GT1b, which have multiple sialic acids (e.g., GD3: α2-8-linked disialo) .
  • Ceramide Composition : GM4’s ceramide has a higher proportion of 2-hydroxylated fatty acids (92%) compared to GM1 (~30%) or GM3 (~50%) .

Functional Contrasts

  • GM4 : Proposed role in lipid droplet stabilization and membrane trafficking in sharks .
  • GM1 : Facilitates neuronal signaling via interactions with neurotrophins (e.g., GDNF) and receptors .
  • GM2 : Pathological accumulation disrupts lysosomal function, leading to Tay-Sachs disease .
  • GD3 : Promotes cancer cell migration by modulating integrin signaling .

Biological Activity

GM4-ganglioside is a member of the ganglioside family, which are sialic acid-containing glycosphingolipids prevalent in the nervous system. This article presents a comprehensive overview of the biological activity of this compound, including its physiological roles, interactions with cellular components, and implications in various neurological conditions.

Structure and Composition

This compound consists of a ceramide backbone linked to a disaccharide unit, which includes one sialic acid residue. The ceramide backbone typically contains two hydrocarbon chains, which can vary in length and saturation. This structural configuration is crucial for its biological functions, particularly in neuronal tissues where GM4 is abundant.

Physiological Roles

  • Cell Membrane Integrity : this compound is integral to the structure of myelin, the insulating layer around neuronal axons. It plays a significant role in maintaining the integrity of lipid rafts—microdomains within cell membranes that are crucial for signal transduction and protein interactions .
  • Neuronal Development and Regeneration : Gangliosides, including GM4, are implicated in synaptic transmission and memory formation. They facilitate interactions between neurons and glial cells, promoting neuroprotection and regeneration following injury .
  • Oligodendrocyte Function : GM4 supports oligodendrocyte proliferation, which is essential for remyelination processes in demyelinating diseases like multiple sclerosis. Studies have shown that GM4 levels increase in the frontal cortex of Alzheimer's patients, suggesting a potential role in neurodegenerative conditions .

Biological Activity and Mechanisms

This compound exhibits various biological activities through its interactions with proteins and other lipids:

  • Binding to Receptors : GM4 can bind to membrane proteins, influencing their localization and activity. For instance, it has been noted to interact with receptors involved in signaling pathways critical for neuronal survival and function .
  • Modulation of Immune Responses : Gangliosides can act as immunomodulators. In certain autoimmune conditions like Guillain-Barré syndrome (GBS), antibodies against gangliosides can disrupt normal immune function, leading to neuronal damage .

Table 1: Summary of Research Findings on this compound

StudyFindingsMethodology
Svennerholm et al., 1991Decreased levels of gangliosides with agingHigh-Performance Thin-Layer Chromatography (HPTLC)
Harlalka et al., 2013Increased GM3; decreased GM2 in fibroblastsHigh-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS)
Whitehead et al., 2011Increased GM1 and GD1a post-strokeMALDI Imaging
Vajn et al., 2020Localization of gangliosides in mouse brain tissuesImmunochemical techniques

Case Study: Alzheimer’s Disease

A study highlighted that GM4 levels were significantly elevated in the frontal cortex of Alzheimer's patients compared to healthy controls. This suggests a compensatory mechanism or a potential biomarker for disease progression . The implications of these findings indicate that targeting GM4 could be beneficial in therapeutic strategies aimed at enhancing oligodendrocyte function and remyelination.

Q & A

Q. What is the established role of GM4-ganglioside in Alzheimer's disease pathology?

this compound interacts with amyloid-beta (Aβ) to form GM1/Aβ (GAbeta) complexes, which promote Aβ aggregation into β-sheet-rich structures characteristic of senile plaques. To study this, researchers should employ lipid raft isolation techniques combined with immunoprecipitation using GM4-specific antibodies. Spectroscopic methods (e.g., circular dichroism) can confirm conformational changes in Aβ upon GM4 binding .

Q. How can researchers optimize literature searches for this compound studies using academic databases?

Use Google Scholar's advanced operators (e.g., intitle:"this compound" AND (Alzheimer OR "lipid raft")) to target relevant titles. Combine Boolean terms (e.g., This compound NOT GM1) to exclude off-target results. Set alerts for new publications and track citations to identify seminal works. Cross-validate findings with PubMed using MeSH terms like "Gangliosides/metabolism" AND "Alzheimer Disease/pathology" .

Q. What foundational methodologies are used to quantify this compound in biological samples?

High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is the gold standard. Include deuterated internal standards (e.g., d3-GM4) to account for matrix effects. For qualitative analysis, thin-layer chromatography (TLC) with immunostaining using anti-GM4 antibodies provides spatial distribution data .

Advanced Research Questions

Q. How should conflicting data on GM4's neuroprotective effects versus its role in Aβ aggregation be reconciled?

Conduct dose-response studies across physiological (nM-µM) and pathological (mM) concentration ranges using primary neuron cultures. Compare outcomes via viability assays (MTT/LDH) versus Aβ aggregation kinetics (Thioflavin T fluorescence). Perform meta-analyses of published IC50 values, accounting for variables like cell type, Aβ isoform (Aβ40 vs. Aβ42), and incubation times .

Q. What experimental designs effectively characterize this compound's spatial distribution in neuronal membranes?

Combine super-resolution microscopy (e.g., STED or PALM) with GM4-specific probes (e.g., cholera toxin B subunit conjugates) to visualize nanodomain localization. Validate findings using lipidomic profiling of detergent-resistant membrane fractions isolated via sucrose density gradient centrifugation. Include controls with ganglioside biosynthesis inhibitors (e.g., D-PDMP) to confirm specificity .

Q. How can computational models complement experimental studies of this compound's interaction with amyloidogenic proteins?

Employ molecular dynamics simulations using force fields optimized for glycolipids (e.g., SLIPIDS) to predict GM4-Aβ binding motifs. Validate with NMR chemical shift perturbations of Aβ in GM4-containing micelles. Develop QSAR models correlating ganglioside ceramide structure (e.g., acyl chain length) with Aβ aggregation rates .

Q. What protocols ensure reproducibility when quantifying this compound in post-mortem brain samples?

Standardize sample preparation by: 1) Immediate snap-freezing in liquid N2; 2) Lipid extraction via Folch method with 2:1 chloroform:methanol; 3) HPLC-ESI-MS/MS with internal standards. Report post-mortem interval (PMI), brain pH, and storage duration. Share raw chromatograms and integration parameters in supplementary materials .

Methodological Tables

Q. Table 1: Key Methodological Considerations for this compound Studies

Research AspectRecommended ApproachQuality Control MeasuresCitations
Complex IsolationSucrose gradient ultracentrifugation + IPInclude GM4-depleted controls via siRNA
Spatial MappingSTED microscopy + CTxB-Alexa647Validate with knockout cell lines
Quantitative AnalysisHPLC-ESI-MS/MS with d3-GM4Report LOD/LOQ and matrix effects

Q. Table 2: Common Pitfalls in GM4 Research and Mitigation Strategies

PitfallImpact on DataMitigation Strategy
Cross-reactivity of probesFalse-positive localizationUse multiple orthogonal probes
Lipid oxidation during storageAltered ganglioside compositionAdd antioxidants (BHT), store under argon
Heterogeneous Aβ aggregationVariable kinetic readoutsStandardize agitation protocols

Guidelines for Data Presentation

  • Figures : Use heatmaps to show ganglioside distribution in lipid rafts; include error bars for aggregation kinetics.
  • Tables : Report statistical significance (p-values) and effect sizes for comparative studies.
  • Supplementary Materials : Provide raw mass spectra, simulation trajectories, and detailed protocols for replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.